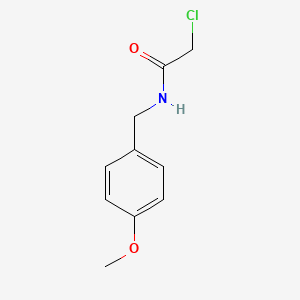
2-chloro-N-(4-methoxybenzyl)acetamide
Vue d'ensemble
Description
“2-chloro-N-(4-methoxybenzyl)acetamide” is a chemical compound with the CAS Number: 81494-05-5 . It has a molecular weight of 213.66 . The IUPAC name for this compound is 2-chloro-N-(4-methoxybenzyl)acetamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(4-methoxybenzyl)acetamide” is 1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-(4-methoxybenzyl)acetamide” is 213.66 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search resultsApplications De Recherche Scientifique
1. Crystallography
- Application : The compound has been studied for its crystal structure and Hirshfeld surface analysis .
- Method : The crystal structure was determined using X-ray diffraction techniques. The Hirshfeld surface analysis, which is a method for visualizing intermolecular interactions in crystal structures, was also performed .
- Results : The study found that the methoxy group lies close to the plane of the phenyl ring, while the acetamido group is rotated out of this plane . The study also found that C—H/H—C interactions make the largest contribution to the surface area (33.4%) .
2. Synthesis of Medicinal Compounds
- Application : N-arylacetamides, such as 2-chloro-N-(4-methoxyphenyl)acetamide, are significant intermediates for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds .
- Method : The specific methods of synthesis would depend on the desired end product, but typically involve various organic synthesis techniques .
- Results : The results would vary depending on the specific synthesis, but these compounds have a wide range of therapeutic applications .
These compounds can be used to synthesize a wide range of therapeutic agents, although the specific methods of synthesis and the results would depend on the desired end product .
Additionally, a literature survey suggests that derivatives of phenoxy acetamide, which is structurally similar to 2-chloro-N-(4-methoxybenzyl)acetamide, have been studied for their pharmacological activities . These studies could potentially provide insights into the applications of 2-chloro-N-(4-methoxybenzyl)acetamide.
These compounds can be used to synthesize a wide range of therapeutic agents, although the specific methods of synthesis and the results would depend on the desired end product .
Additionally, a literature survey suggests that derivatives of phenoxy acetamide, which is structurally similar to 2-chloro-N-(4-methoxybenzyl)acetamide, have been studied for their pharmacological activities . These studies could potentially provide insights into the applications of 2-chloro-N-(4-methoxybenzyl)acetamide.
Propriétés
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYSFUCPCITQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368532 | |
| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxybenzyl)acetamide | |
CAS RN |
81494-05-5 | |
| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

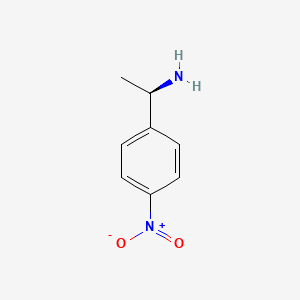
![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)


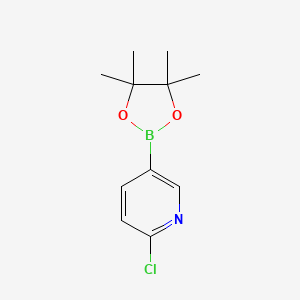
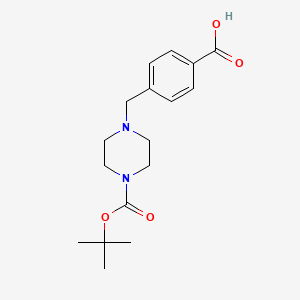
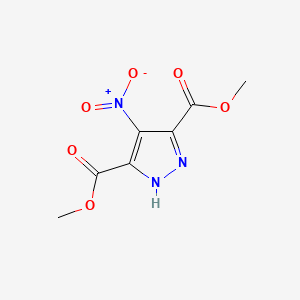


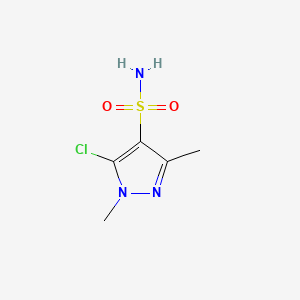
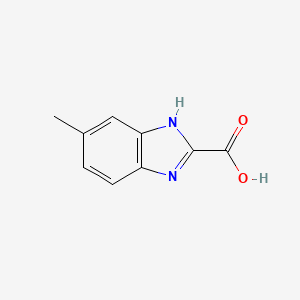
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)

